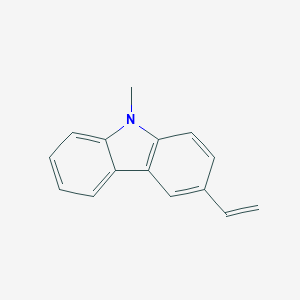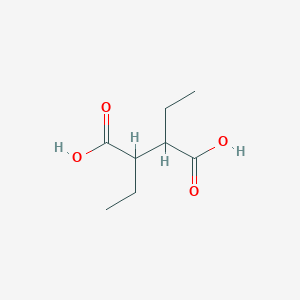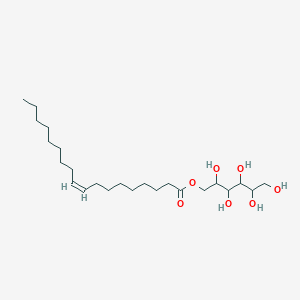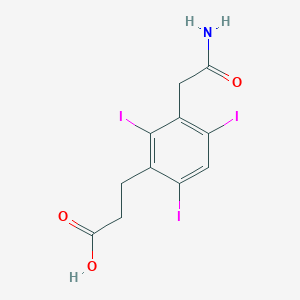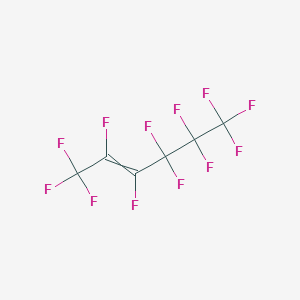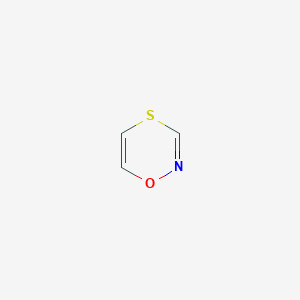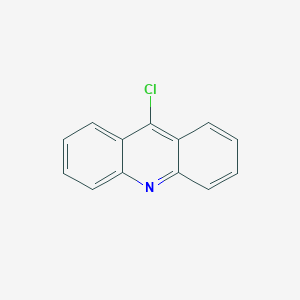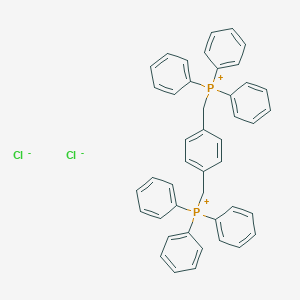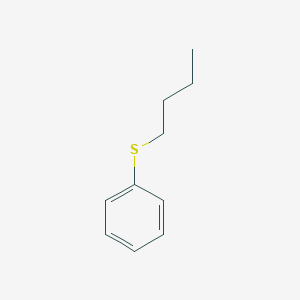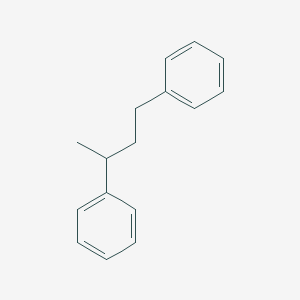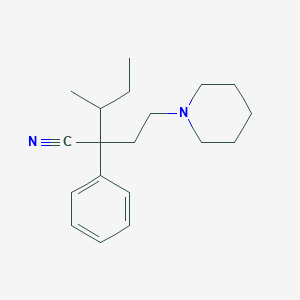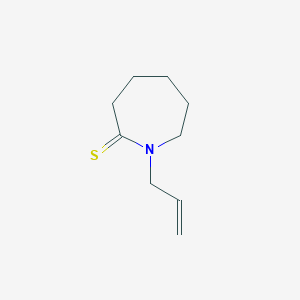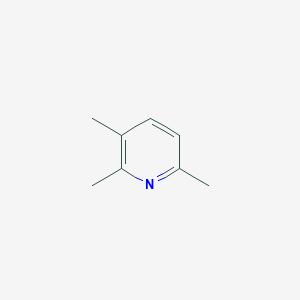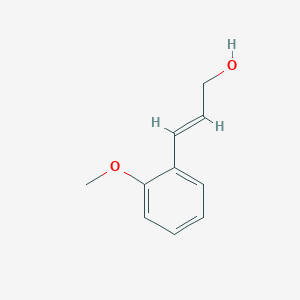
Fluorocyclopentane
Descripción general
Descripción
Introduction Fluorocyclopentane is a chemical compound that belongs to the family of fluorocarbons, characterized by the presence of fluorine atoms in their structure. This compound is known for its unique structural and chemical features, which stem from the combination of a fluorine atom with a cyclopentane ring. These properties make fluorocyclopentane an interesting subject for the synthesis of new bioactive compounds and materials.
Synthesis Analysis The synthesis of Fluorocyclopentane and related compounds typically involves several key strategies such as addition of carbenes to fluoroalkenes, nucleophilic fluorination, and Michael initiated ring closure. These methods have been developed to incorporate fluorine atoms into the cyclopentane ring, generating compounds with significant potential in various applications, especially in medicinal chemistry due to their unique electronic properties (Pons et al., 2016).
Molecular Structure Analysis Fluorocyclopentane's structure is significantly influenced by the presence of the fluorine atom. The molecular structure analyses of various fluorinated compounds have shown that fluorine substitution can affect the planarity and overall geometry of the cyclopentane ring, impacting its chemical behavior and interactions with other molecules (Banerjee et al., 2016).
Chemical Reactions and Properties The chemical reactions involving Fluorocyclopentane can include radical fluorination, which is used for the synthesis of new and interesting building blocks in medicinal chemistry. The radical fluorination strategy is a notable method due to its expedience and relevance in exploring novel chemical space (Goh & Adsool, 2015).
Physical Properties Analysis Fluorocyclopentane possesses unique physical properties due to the presence of fluorine atoms. These properties can include high quantum yields and significant shifts in photophysical behaviors, making fluorocyclopentanes important in the field of photophysics and materials science (Benedetti et al., 2012).
Aplicaciones Científicas De Investigación
Pseudorotational Potential Energy : Carreira (1971) examined the pseudorotational potential energy of fluorocyclopentane, C5H9F, using the CNDO/2 quantum-mechanical method. They found only the bent equatorial form to be stable, with a calculated barrier to pseudorotation of 356 cm−1 (Carreira, 1971).
Vibrational Spectra and Conformation : Wertz and Shasky (1971) reported the infrared and Raman spectra of fluorocyclopentane. They concluded that the experimental results are consistent with only one stable conformer (Wertz & Shasky, 1971).
Antidepressant Drug Research : Wong, Bymaster, and Engleman (1995) reviewed the discovery of fluoxetine, a selective serotonin uptake inhibitor, and summarized scientific research performed on fluoxetine, which includes fluorocyclopentane as part of its structure (Wong, Bymaster, & Engleman, 1995).
Cancer Treatment : Longley, Harkin, and Johnston (2003) discussed 5-Fluorouracil (5-FU), widely used in cancer treatment. Their paper highlights the increased understanding of 5-FU's mechanism of action and its role in cancer therapy (Longley, Harkin, & Johnston, 2003).
Psychoactive Substances : Wallach and Brandt (2018) explored the 1,2-diarylethylamine- and ketamine-based new psychoactive substances, where derivatives and analogs of ketamine, including substances with fluorocyclopentane structures, were discussed (Wallach & Brandt, 2018).
PET-CT in Prostate Carcinoma : Savir-Baruch et al. (2010) evaluated anti-1-amino-2-[18F]fluorocyclopentane-1-carboxylic acid (anti-2-[18F]FACPC) in recurrent prostate carcinoma using PET-CT. They found high blood pool activity obscuring nodes and high bladder activity obscuring pelvic structures (Savir-Baruch et al., 2010).
Propiedades
IUPAC Name |
fluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNFMGKZFOMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163883 | |
| Record name | Fluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorocyclopentane | |
CAS RN |
1481-36-3 | |
| Record name | Fluorocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



